molecular formula C8H12FN3O2 B12819967 tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate

tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate

Cat. No.: B12819967
M. Wt: 201.20 g/mol
InChI Key: ZRIGANYWEOWTHL-UHFFFAOYSA-N
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Description

tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound. The presence of a fluorine atom adds unique properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

The synthesis of tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, forming the imidazole core.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the tert-butyl group: This step involves the reaction of the imidazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds or dipole interactions, enhancing the binding affinity to the target. The tert-butyl group can provide steric hindrance, influencing the selectivity and specificity of the compound .

Comparison with Similar Compounds

tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate can be compared with other imidazole derivatives such as:

    tert-Butyl (1H-imidazol-4-yl)carbamate: Lacks the fluorine atom, resulting in different reactivity and binding properties.

    tert-Butyl (5-chloro-1H-imidazol-4-yl)carbamate: Contains a chlorine atom instead of fluorine, which can influence its chemical and biological properties.

    tert-Butyl (5-bromo-1H-imidazol-4-yl)carbamate:

The uniqueness of this compound lies in the combination of the tert-butyl group and the fluorine atom, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H12FN3O2

Molecular Weight

201.20 g/mol

IUPAC Name

tert-butyl N-(5-fluoro-1H-imidazol-4-yl)carbamate

InChI

InChI=1S/C8H12FN3O2/c1-8(2,3)14-7(13)12-6-5(9)10-4-11-6/h4H,1-3H3,(H,10,11)(H,12,13)

InChI Key

ZRIGANYWEOWTHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(NC=N1)F

Origin of Product

United States

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